3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
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Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a complex organic compound that features a pyrrolo[3,4-c]pyridine core fused with a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,4-c]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The triazole ring is then introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes under copper-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrrolo[3,4-c]pyridine or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper catalysts for cycloaddition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyrrole-1,3-dione derivatives:
Triazole-containing compounds: These compounds are known for their diverse biological activities, including antifungal and anticancer properties.
Uniqueness
The uniqueness of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide lies in its combined structural features, which confer specific biological activities and make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H10N6O3 |
---|---|
Molecular Weight |
286.25 g/mol |
IUPAC Name |
3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C12H10N6O3/c19-9(16-12-14-6-15-17-12)2-4-18-10(20)7-1-3-13-5-8(7)11(18)21/h1,3,5-6H,2,4H2,(H2,14,15,16,17,19) |
InChI Key |
YMYILZFHTBDODF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C2=O)CCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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